molecular formula C20H12ClNO4 B3513714 6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B3513714
M. Wt: 365.8 g/mol
InChI Key: RACOIQXKESZVIJ-UHFFFAOYSA-N
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Description

6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the reaction of 4-phenoxyaniline with phosgene to form the corresponding isocyanate intermediate. This intermediate then undergoes cyclization with 2-chlorobenzoic acid to yield the desired benzoxazine-dione compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production methods.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(4-methoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
  • 6-chloro-3-(4-aminophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
  • 6-chloro-3-(4-nitrophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Uniqueness

6-chloro-3-(4-phenoxyphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

6-chloro-3-(4-phenoxyphenyl)-1,3-benzoxazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4/c21-13-6-11-18-17(12-13)19(23)22(20(24)26-18)14-7-9-16(10-8-14)25-15-4-2-1-3-5-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACOIQXKESZVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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